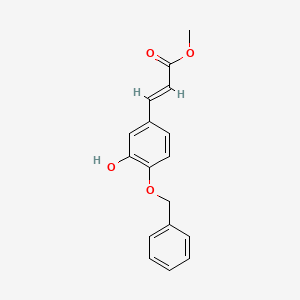
Carbodénafil
Vue d'ensemble
Description
Carbodenafil is a type 5 phosphodiesterase (PDE5) inhibitor, primarily used for the treatment of erectile dysfunction and pulmonary hypertension . It is structurally related to other PDE5 inhibitors like sildenafil, vardenafil, and tadalafil . The compound works by blocking the degradative action of PDE5 on cyclic GMP in the smooth muscle cells lining the blood vessels .
Applications De Recherche Scientifique
Carbodenafil has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Carbodenafil, also known as Fondenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection .
Mode of Action
Carbodenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Carbodenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The primary biochemical pathway affected by Carbodenafil is the NO-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection .
Result of Action
The molecular and cellular effects of Carbodenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to increased blood flow and penile erection . This is achieved through the inhibition of PDE5 and subsequent increase in cGMP levels .
Action Environment
The action, efficacy, and stability of Carbodenafil can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness. Additionally, factors such as diet, age, liver and kidney function, and overall health status can also influence the drug’s action and efficacy . .
Analyse Biochimique
Biochemical Properties
Carbodenafil, like Sildenafil, is a potent inhibitor of PDE5 . The inhibition of PDE5 leads to an increase in the levels of cGMP, which enhances the vasodilatory effect of nitric oxide, leading to penile erection . This suggests that Carbodenafil may interact with the same enzymes, proteins, and other biomolecules as Sildenafil.
Cellular Effects
Given its similarity to Sildenafil, it is likely that Carbodenafil influences cell function by modulating the activity of PDE5 and thereby affecting cell signaling pathways and gene expression related to the regulation of cGMP levels .
Molecular Mechanism
Carbodenafil likely exerts its effects at the molecular level by binding to PDE5 and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in the cell. Increased cGMP levels can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
A case report of fatal intoxication by desmethyl carbodenafil, a metabolite of Carbodenafil, suggests that the compound and its metabolites can be detected in human blood .
Metabolic Pathways
Given its structural similarity to Sildenafil, it is likely that Carbodenafil is metabolized through similar pathways .
Transport and Distribution
Given its structural similarity to Sildenafil, it is likely that Carbodenafil is transported and distributed in a similar manner .
Subcellular Localization
Given its structural similarity to Sildenafil, it is likely that Carbodenafil is localized in a similar manner .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbodenafil can be synthesized through a multi-step process involving the reaction of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl) phenyl]-1-methyl-3-propyl-4H-pyrazolo [4,3-d]pyrimidin-7-one with various reagents . The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of carbodenafil involves large-scale synthesis using high-performance liquid chromatography (HPLC) and liquid-liquid extraction techniques . The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Carbodenafil undergoes several types of chemical reactions, including:
Oxidation: Carbodenafil can be oxidized to form hydroxycarbodenafil.
Reduction: The compound can be reduced under specific conditions to yield desmethyl carbodenafil.
Substitution: Various substitution reactions can occur, particularly involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenated compounds and organic solvents.
Major Products Formed:
Hydroxycarbodenafil: Formed through oxidation.
Desmethyl Carbodenafil: Formed through reduction.
Comparaison Avec Des Composés Similaires
Carbodenafil’s unique structural features and pharmacological profile make it a valuable compound for both clinical and research applications.
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQTXDVBJLRWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747822 | |
| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944241-52-5 | |
| Record name | Carbodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)
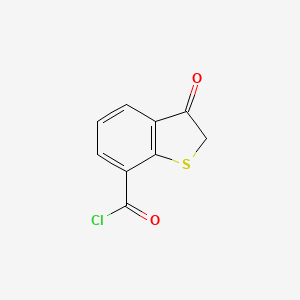

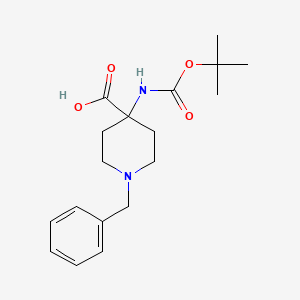
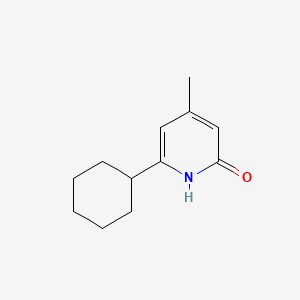
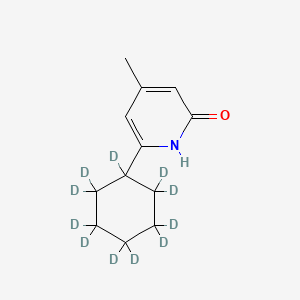

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)


![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)
